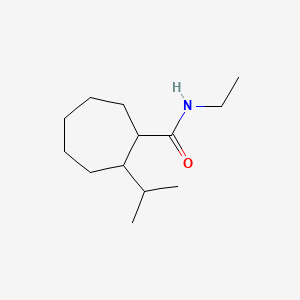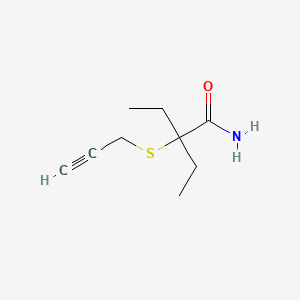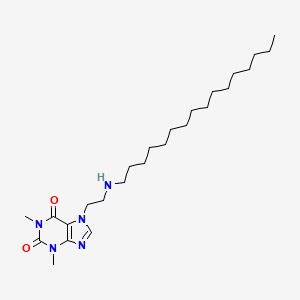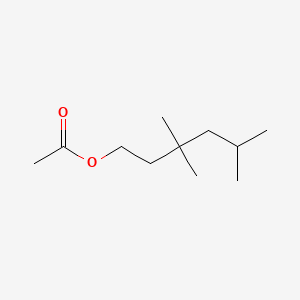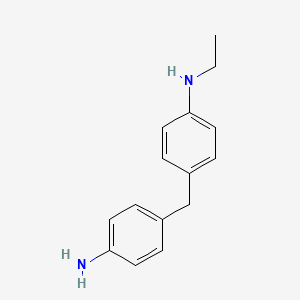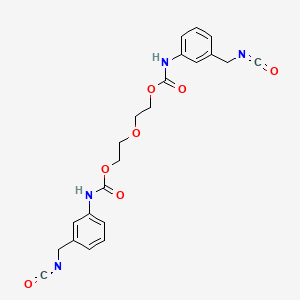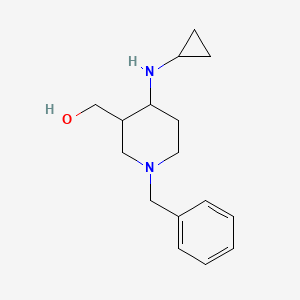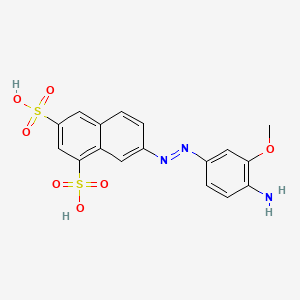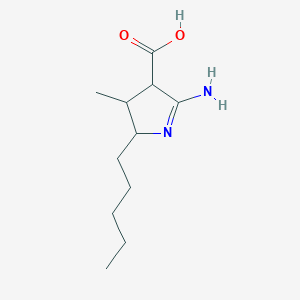
5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H20N2O2. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrrole ring. For example, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of catalytic amounts of iron (III) chloride in water, for instance, allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrroles.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrroles, pyrrole oxides, and reduced pyrrole derivatives .
Scientific Research Applications
5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone Derivatives: These compounds share a similar pyrrole ring structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidinone Derivatives: These compounds also contain a five-membered ring and are known for their pharmaceutical applications.
Uniqueness
5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxylic acid groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
790638-56-1 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid |
InChI |
InChI=1S/C11H20N2O2/c1-3-4-5-6-8-7(2)9(11(14)15)10(12)13-8/h7-9H,3-6H2,1-2H3,(H2,12,13)(H,14,15) |
InChI Key |
YPGGTJSSAFQMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C(C(=N1)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


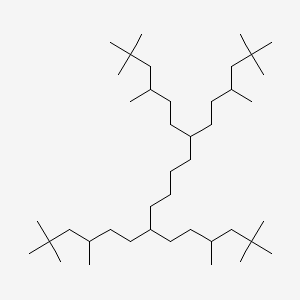
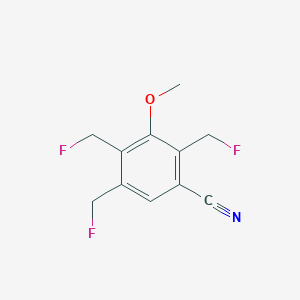
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)
